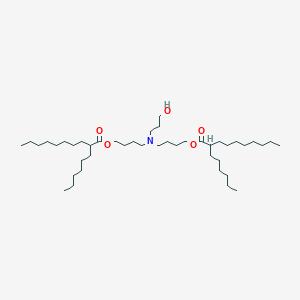
((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate): is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a hydroxypropyl group, an azanediyl linkage, and two hexyldecanoate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) typically involves multi-step organic reactions. The process begins with the preparation of the hydroxypropyl intermediate, followed by the introduction of the azanediyl linkage through a nucleophilic substitution reaction. The final step involves esterification with hexyldecanoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of ((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The azanediyl linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azanediyl derivatives.
Aplicaciones Científicas De Investigación
((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the azanediyl linkage can interact with nucleophilic sites. The ester groups may undergo hydrolysis in biological systems, releasing active components that exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-octyldodecanoate): Similar structure but with different ester groups.
((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-decyltetradecanoate): Another similar compound with varying ester chain lengths.
Uniqueness
((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) is unique due to its specific ester groups, which confer distinct physicochemical properties and biological activities. Its structure allows for versatile applications across different scientific disciplines.
Propiedades
Fórmula molecular |
C43H85NO5 |
|---|---|
Peso molecular |
696.1 g/mol |
Nombre IUPAC |
4-[4-(2-hexyldecanoyloxy)butyl-(3-hydroxypropyl)amino]butyl 2-hexyldecanoate |
InChI |
InChI=1S/C43H85NO5/c1-5-9-13-17-19-23-32-40(30-21-15-11-7-3)42(46)48-38-27-25-34-44(36-29-37-45)35-26-28-39-49-43(47)41(31-22-16-12-8-4)33-24-20-18-14-10-6-2/h40-41,45H,5-39H2,1-4H3 |
Clave InChI |
LTCXSNKTGYAQHP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)C(=O)OCCCCN(CCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


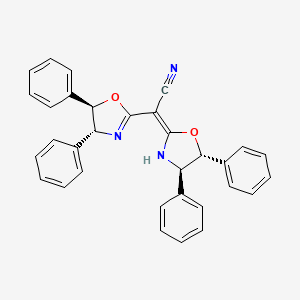
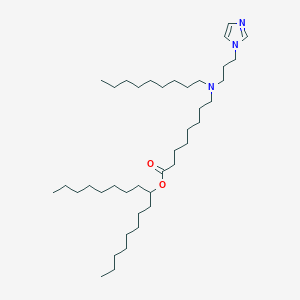
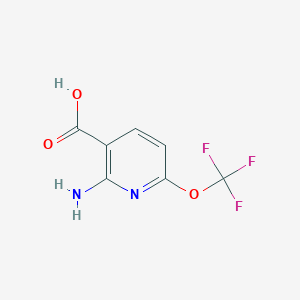
![N-benzylidene-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13364813.png)
![5-(benzyloxy)-N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13364818.png)
![2-((3-Aminopyrazolo[1,5-a]pyridin-2-yl)oxy)ethanol hydrochloride](/img/structure/B13364840.png)

![N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13364852.png)
![6-Iodo-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B13364866.png)
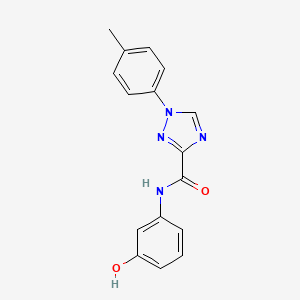
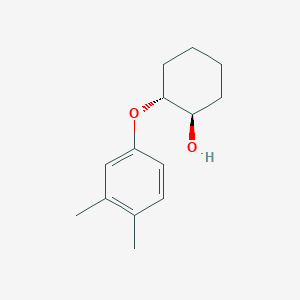
![3-[(Benzylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364896.png)
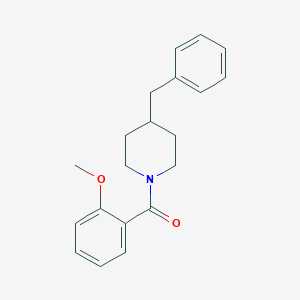
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B13364904.png)
